An In-Depth Technical Guide to Chloromethyltriisopropoxysilane: Synthesis, Reactivity, and Applications in Advanced Research
An In-Depth Technical Guide to Chloromethyltriisopropoxysilane: Synthesis, Reactivity, and Applications in Advanced Research
CAS Number: 18162-82-8
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Chloromethyltriisopropoxysilane, a versatile bifunctional organosilane. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and diverse applications. Particular emphasis is placed on its utility in surface modification, as a crosslinking agent, and as a linker in bioconjugation for drug delivery and development. This guide integrates theoretical principles with practical, field-proven protocols, ensuring both scientific rigor and actionable methodologies.
Introduction: The Molecular Architecture and Strategic Importance of Chloromethyltriisopropoxysilane
Chloromethyltriisopropoxysilane is an organosilicon compound featuring two distinct reactive sites: a chloromethyl group and three isopropoxy groups attached to a central silicon atom.[1] This unique structure allows for a two-stage reactivity profile. The triisopropoxysilane moiety is readily hydrolyzed to form silanols, which can then condense with hydroxyl groups on inorganic substrates (like silica or metal oxides) or with other silane molecules to form stable siloxane bonds (Si-O-Si).[1] Concurrently, the chloromethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of a wide range of organic molecules.[1]
This dual functionality makes Chloromethyltriisopropoxysilane a powerful tool in materials science, organic synthesis, and particularly in the realm of drug development, where the precise control of surface chemistry and molecular conjugation is paramount.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of Chloromethyltriisopropoxysilane is essential for its effective use and quality control.
| Property | Value | Source(s) |
| CAS Number | 18162-82-8 | [1][2][3] |
| Molecular Formula | C10H23ClO3Si | [1][2] |
| Molecular Weight | 254.83 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.962 g/mL at 25 °C | [3] |
| Boiling Point | 246.96 °C at 760 mmHg | [1] |
| Flash Point | 82.78 °C (181 °F) - closed cup | [3] |
| Synonyms | (Chloromethyl)[tris(propan-2-yloxy)]silane, Silane, (chloromethyl)tris(1-methylethoxy)- | [1][2] |
Predicted Spectroscopic Data
While experimental spectra can vary with instrumentation and conditions, the following provides a predicted analysis based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (predicted):
-
Singlet ~2.8-3.0 ppm (2H): Attributable to the methylene protons of the chloromethyl group (Cl-CH₂ -Si).
-
Septet ~4.0-4.2 ppm (3H): Corresponding to the methine protons of the isopropoxy groups (-O-CH -(CH₃)₂).
-
Doublet ~1.2-1.3 ppm (18H): Representing the methyl protons of the isopropoxy groups (-O-CH-(CH₃ )₂).
-
-
¹³C NMR (predicted):
-
~25 ppm: Methyl carbons of the isopropoxy groups.
-
~45 ppm: Methylene carbon of the chloromethyl group.
-
~65 ppm: Methine carbons of the isopropoxy groups.
-
Infrared (IR) Spectroscopy:
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2970-2850 cm⁻¹ (strong): C-H stretching of the alkyl groups.[4][5]
-
1110-1000 cm⁻¹ (strong): Si-O-C stretching, characteristic of alkoxysilanes.[6]
-
~800-700 cm⁻¹ (medium): C-Cl stretching of the chloromethyl group.
-
~970 cm⁻¹ (medium): Si-O stretching.[6]
Synthesis of Chloromethyltriisopropoxysilane: A Practical Laboratory-Scale Protocol
While industrial-scale synthesis of chlorosilanes often relies on the direct Rochow-Müller process, a more controlled and common laboratory-scale synthesis involves the alcoholysis of a corresponding chlorosilane.
Reaction Principle
This synthesis proceeds via the nucleophilic substitution of the chloro groups on chloromethyltrichlorosilane with isopropanol. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Visualizing the Synthesis Workflow
Caption: Workflow for the laboratory synthesis of Chloromethyltriisopropoxysilane.
Step-by-Step Synthesis Protocol
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Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging the Reactor: Charge the flask with anhydrous isopropanol (3 molar equivalents) and triethylamine (3 molar equivalents) dissolved in anhydrous toluene.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Precursor: Add chloromethyltrichlorosilane (1 molar equivalent) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction overnight.
-
Work-up: The resulting white precipitate is triethylamine hydrochloride. Filter the mixture under an inert atmosphere to remove the salt.
-
Purification: Purify the filtrate by fractional distillation under reduced pressure to yield pure Chloromethyltriisopropoxysilane.
Self-Validation of the Synthesis
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the consumption of chloromethyltrichlorosilane.
-
Product Verification: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity against the predicted spectra.
Reactivity and Mechanistic Pathways
The utility of Chloromethyltriisopropoxysilane stems from its two distinct reactive centers, which can be addressed sequentially or, in some cases, concurrently.
Hydrolysis and Condensation of the Triisopropoxysilane Group
The hydrolysis of the isopropoxy groups to silanols is a critical first step for surface modification. This reaction is catalyzed by both acid and base.
Caption: Hydrolysis and condensation pathways of Chloromethyltriisopropoxysilane.
Under acidic conditions, the oxygen of the alkoxy group is protonated, making it a better leaving group. Under basic conditions, the hydroxide ion directly attacks the silicon atom. The resulting silanols are highly reactive and readily condense with surface hydroxyl groups or with each other to form a stable polysiloxane network.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group acts as an electrophile, susceptible to attack by a variety of nucleophiles in a classic Sₙ2 reaction. This allows for the introduction of diverse functionalities.
Common Nucleophilic Reactions:
-
Amination: Reaction with primary or secondary amines yields aminomethylsilanes. This is a fundamental reaction for introducing amine functionality for subsequent bioconjugation.
-
Thiolation: Reaction with thiols or thiolates produces thioether linkages.
-
Azide Formation: Substitution with sodium azide introduces an azide group, which is a versatile precursor for "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).
Applications in Research and Drug Development
The unique bifunctional nature of Chloromethyltriisopropoxysilane makes it a valuable reagent in several areas relevant to drug development.
Surface Modification of Biomedical Devices and Drug Carriers
The ability to form stable siloxane bonds with inorganic surfaces is widely exploited to modify the surface properties of materials used in drug delivery and medical implants.
Experimental Protocol: Surface Functionalization of Glass Slides
-
Cleaning and Activation:
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Rinse extensively with deionized water and dry in an oven at 110 °C for 1 hour. This generates a high density of surface hydroxyl groups.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of Chloromethyltriisopropoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried slides in the silane solution for 2-4 hours at room temperature under a nitrogen atmosphere.
-
Rinse the slides with fresh toluene, followed by ethanol, and then deionized water.
-
Cure the slides in an oven at 110 °C for 30 minutes.
-
-
Validation of Surface Modification:
-
Contact Angle Measurement: A successful hydrophobic modification will result in a significant increase in the water contact angle compared to the clean glass surface.
-
X-ray Photoelectron Spectroscopy (XPS): Analysis of the surface will show the presence of Si, C, and Cl, confirming the attachment of the silane.
-
Role as a Crosslinking Agent in Polymer-Based Drug Delivery
Chloromethyltriisopropoxysilane can be used to crosslink polymer chains containing hydroxyl or other reactive groups. This is particularly useful in the formation of hydrogels for controlled drug release. The degree of crosslinking can be controlled to tune the mechanical properties and degradation rate of the polymer matrix, thereby modulating the drug release kinetics.
Application as a Linker in Bioconjugation
The chloromethyl group serves as a convenient anchor point for attaching biomolecules. A common strategy involves a two-step process:
-
Functional Group Conversion: The chloromethyl group is first converted to a more bio-compatible reactive group, such as an amine or an azide.
-
Biomolecule Attachment: The newly introduced functional group is then used to couple a drug, peptide, or protein using standard bioconjugation chemistries (e.g., NHS-ester or EDC/NHS coupling to amines).
Caption: Workflow for surface immobilization of a drug using Chloromethyltriisopropoxysilane as a linker.
Safety and Handling
Chloromethyltriisopropoxysilane is a reactive chemical and must be handled with appropriate safety precautions.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze upon contact with water or humid air, releasing isopropanol and hydrochloric acid.[1] Handle and store under an inert atmosphere (e.g., nitrogen or argon).
-
Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[1][3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Small amounts of residual material can be quenched by slow addition to a stirred solution of sodium bicarbonate.
Conclusion
Chloromethyltriisopropoxysilane is a highly valuable and versatile reagent for researchers, particularly in the fields of materials science and drug development. Its bifunctional nature allows for the robust modification of inorganic surfaces and the covalent attachment of a wide range of organic and biological molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable scientists to effectively harness its potential for creating advanced materials and novel therapeutic systems.
References
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LookChem. Cas 18162-82-8,CHLOROMETHYLTRIISOPROPOXYSILANE 96. [Link]
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OpenOChem Learn. Characteristic IR Absorptions. [Link]
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University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]
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Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
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Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
University of Calgary. IR Absorption Table. [Link]
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